![molecular formula C18H12N2O2S B5593305 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

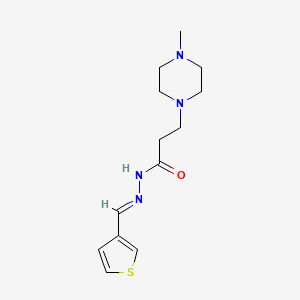

The synthesis of similar compounds involves multiple steps, starting with the coupling of suitable amines with carbonyl compounds, followed by reactions such as cyclization and oxidation. For instance, N-(1-Naphthyl)furan-2-carboxamide, a related compound, was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole, indicating a multi-step synthetic route involving amide formation, sulfuration, and oxidative cyclization (А. Aleksandrov & М. М. El’chaninov, 2017).

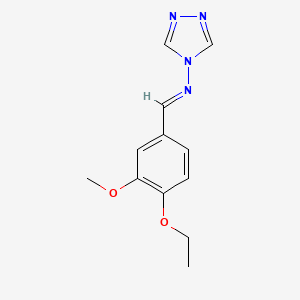

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic techniques like NMR, FT-IR, and mass spectroscopy. For example, a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, was characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, providing insights into its molecular framework and functional groups (G. Senthilkumar, C. Umarani, & D. Satheesh, 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves electrophilic substitution reactions like nitration, bromination, formylation, and acylation, as observed in the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. These reactions expand the chemical diversity and functionalization of the benzothiazole and furamide scaffolds (А. Aleksandrov & М. М. El’chaninov, 2017).

Scientific Research Applications

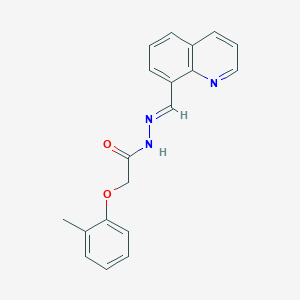

Adenosine Receptors and Antiplasmodial Activity

One significant area of research has been the exploration of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues, including compounds related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide, for their potential in binding to adenosine receptor subtypes. This research aims to discover potent and selective adenosine receptor ligands. The study highlights the importance of benzamide and furamide linkage to thiazole for high adenosine receptor affinity, with some compounds showing moderate selectivity for A2A adenosine receptors (Inamdar et al., 2013).

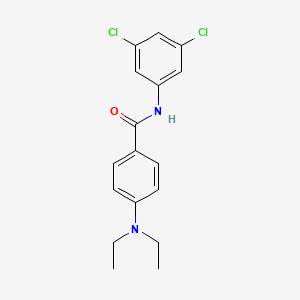

Antimicrobial and Anticancer Properties

Another research avenue involves synthesizing N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers to test their antimicrobial activity. Some synthesized molecules demonstrated potent activity against pathogenic strains, with notable efficacy against Gram-positive bacterial strains and fungal strains, showcasing the potential of furamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

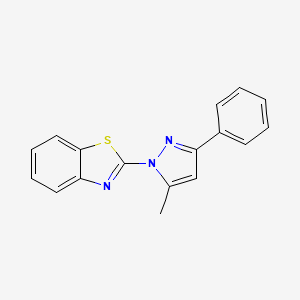

Synthesis Techniques and Photophysical Characteristics

Research into the synthesis and photophysical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including those related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide, has revealed their potential in applications requiring fluorescent compounds. These compounds exhibit significant thermal stability up to 200°C, opening avenues for their use in various scientific and industrial applications (Padalkar et al., 2011).

Mechanism of Action

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, future research could focus on exploring their potential applications in medicine . This could involve the synthesis of new benzothiazole derivatives, the investigation of their biological activities, and the development of methods to improve their pharmacokinetic properties.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-17(15-8-4-10-22-15)19-13-6-3-5-12(11-13)18-20-14-7-1-2-9-16(14)23-18/h1-11H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNNVHCDUOKQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5593224.png)

![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)

![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)